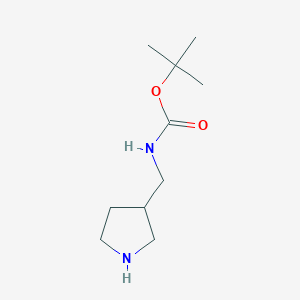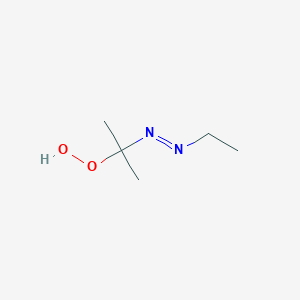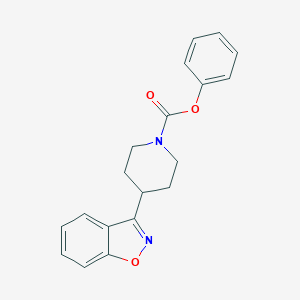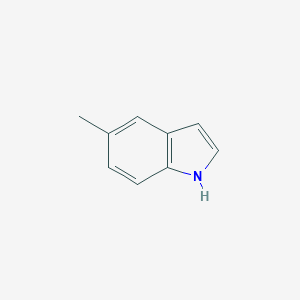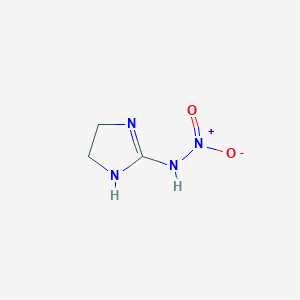
3-Methyl-3-phenylazetidine
Descripción general
Descripción
3-Methyl-3-phenylazetidine is a chemical compound with the molecular formula C10H13N . It belongs to the class of organic compounds known as phenylazetidines, which are polycyclic aromatic compounds containing a phenyl ring substituted with an azetidine ring . It is a very strong basic compound .
Molecular Structure Analysis
The molecular weight of 3-Methyl-3-phenylazetidine is 147.217 Da . The structure of this compound includes a phenyl ring substituted with an azetidine ring .Physical And Chemical Properties Analysis
3-Methyl-3-phenylazetidine has a density of 1.0±0.1 g/cm3, a boiling point of 229.0±9.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.6±3.0 kJ/mol and a flash point of 92.2±14.2 °C . The index of refraction is 1.530 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Azetidines : 3-Methyl-3-phenylazetidine is utilized in the synthesis of various azetidines. Wells and Tarwater (1971) described the synthesis of 3-amino-2-phenylazetidine and its p-chloro analog, using diborane reduction of azetidinones, particularly effective with N-unsubstituted systems (Wells & Tarwater, 1971).
- Reductive Opening of Azetidines : Almena, Foubelo, and Yus (1994) investigated the reaction of N-phenylazetidine with lithium, leading to the formation of various functionalized amines. This method provides direct access to 3,N-dilithioalkylamines, a crucial step in the synthesis of various compounds (Almena, Foubelo, & Yus, 1994).
Biochemical and Molecular Applications
- Methylation of Histidine in Proteins : Raghavan, Smith, and Schutt (1989) explored the methylation of histidine in actin, showing that all actin species contain 3-methylhistidine. This finding is significant for understanding post-translational modifications in proteins (Raghavan, Smith, & Schutt, 1989).
- Metabolism and Excretion : Young et al. (1972) studied the metabolism of 3-methylhistidine in rats, examining its tRNA charging and urinary excretion. Their findings contribute to understanding the metabolic fate of methylated amino acids (Young et al., 1972).
- Contractile Protein Breakdown in Muscle : Vesali et al. (2004) investigated using 3-methylhistidine as a marker for contractile protein breakdown in muscle tissue. Their research provides insights into muscle protein metabolism (Vesali et al., 2004).
DNA Methylation and Epigenetics
- DNA Demethylation Studies : The use of 5-azacytidine, a compound structurally similar to 3-methyl-3-phenylazetidine, is significant in studying DNA demethylation. Komashko and Farnham (2010) reported on the global gene expression changes and histone modification patterns following 5-azacytidine treatment, highlighting the drug's role in epigenetic regulation (Komashko & Farnham, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
3-methyl-3-phenylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(7-11-8-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLLUMURPUEOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208287 | |
| Record name | Azetidine, 3-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-phenylazetidine | |
CAS RN |
5961-33-1 | |
| Record name | Azetidine, 3-methyl-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine, 3-methyl-3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Hydroxy-8-methyl-1-(2-methylbutanoyl)-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B121645.png)
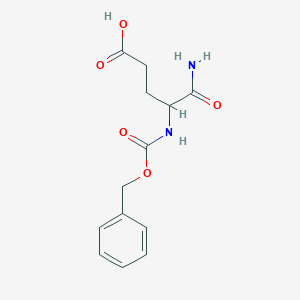


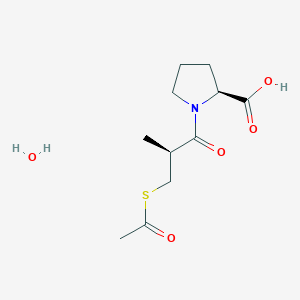

![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
